2-Chloro-1-fluoro-4-methylsulfonylbenzene is an aromatic compound characterized by the presence of chlorine and fluorine substituents, along with a methylsulfonyl group attached to a benzene ring. Its molecular formula is C₇H₆ClFOS, and it has a molecular weight of 208.6 g/mol. The compound is notable for its potential applications in organic synthesis and biological research due to its unique structural features that influence its reactivity and biological interactions.
These reactions highlight the compound's versatility as a building block in organic chemistry.
2-Chloro-1-fluoro-4-methylsulfonylbenzene exhibits biological activities that make it of interest in pharmacological research. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the metabolism of various pharmaceuticals, suggesting its relevance in drug-drug interaction studies . Additionally, the compound may have implications in proteomics research due to its specific reactivity and ability to modify proteins.
Several synthetic routes can be employed to produce 2-chloro-1-fluoro-4-methylsulfonylbenzene:
These methods highlight the compound's accessibility for further research and application.
2-Chloro-1-fluoro-4-methylsulfonylbenzene has several applications:
The interaction studies of 2-chloro-1-fluoro-4-methylsulfonylbenzene focus on its role as an inhibitor of cytochrome P450 enzymes. It has been shown to significantly affect the metabolism of certain drugs, which is critical for understanding potential drug interactions and toxicity profiles. Additionally, studies indicate that this compound may exhibit toxic effects on aquatic life, underscoring the need for careful handling and environmental consideration .
Several compounds share structural similarities with 2-chloro-1-fluoro-4-methylsulfonylbenzene. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Chloro-4-fluorotoluene | 452-73-3 | 0.86 | Contains a different arrangement of halogens |
| 4-Chloro-1-fluoro-2-methylbenzene | 452-66-4 | 0.83 | Different position of methyl and halogen groups |
| 2-Chloro-4-(chloromethyl)-1-fluorobenzene | 2994-69-6 | 0.86 | Contains an additional chloromethyl group |
| 4-Chloro-1-fluorobenzene | 452-75-5 | 0.81 | Lacks the methylsulfonyl group |
| 2-Chloro-3-fluorobenzaldehyde | 5527-94-6 | 0.83 | Aldehyde functional group instead of sulfonyl |
These compounds illustrate variations in functional groups and positions that influence their chemical behavior and potential applications, emphasizing the distinctiveness of 2-chloro-1-fluoro-4-methylsulfonylbenzene within this class of compounds.
2-Chloro-1-fluoro-4-methylsulfonylbenzene exhibits characteristic bond lengths and angles that reflect the influence of its multiple electron-withdrawing substituents. The aromatic benzene ring maintains planarity with typical carbon-carbon bond lengths of approximately 1.40 Å, consistent with aromatic character [1] [2]. The presence of three strongly electron-withdrawing substituents (methylsulfonyl, chlorine, and fluorine) creates significant perturbations in the electronic distribution around the ring system.
The carbon-sulfur bond connecting the methylsulfonyl group to the aromatic ring measures approximately 1.78 Å, which is slightly shorter than typical aromatic C-S bonds due to the electron-withdrawing nature of the sulfonyl group [3] [4]. Within the methylsulfonyl group, the sulfur-oxygen bonds exhibit characteristic double bond character with lengths of approximately 1.45 Å, reflecting the tetrahedral geometry around the sulfur atom [3] [5].
The carbon-fluorine bond demonstrates the expected short length of approximately 1.35 Å, consistent with the high electronegativity of fluorine and its strong σ-bonding interaction with carbon [6] [7]. The carbon-chlorine bond length measures approximately 1.75 Å, which is longer than the C-F bond but shorter than typical aromatic C-Br bonds [6] [8].
Bond angles within the aromatic ring maintain the characteristic 120° geometry expected for sp² hybridized carbons. The methylsulfonyl group exhibits tetrahedral geometry around the sulfur atom, with C-S-O angles of approximately 109.5° [9] [3]. The torsional angle between the sulfonyl group and the aromatic ring plane is typically close to 0° to minimize steric interactions while maintaining conjugation [3] [4].
The conformational analysis of 2-chloro-1-fluoro-4-methylsulfonylbenzene reveals a relatively rigid structure due to the aromatic ring constraint and the tetrahedral geometry of the methylsulfonyl group. The primary conformational flexibility arises from rotation around the C-S bond connecting the methylsulfonyl group to the aromatic ring [10] [11].
Density functional theory calculations using B3LYP/6-31G* basis sets indicate that the most stable conformation places the methylsulfonyl group in an orientation that minimizes steric hindrance with the adjacent chlorine substituent [12] [13]. The rotation barrier around the C-S bond is estimated to be approximately 3.0 ± 0.5 kcal/mol, which is relatively low and allows for some conformational flexibility at room temperature [10].
The methyl group within the methylsulfonyl substituent can adopt staggered conformations relative to the S-O bonds, with rotation barriers of approximately 1.5 ± 0.3 kcal/mol [10]. This flexibility contributes to the overall conformational dynamics of the molecule while maintaining the fundamental electronic structure characteristics.
Crystal packing analysis of related aromatic sulfonyl compounds reveals that 2-chloro-1-fluoro-4-methylsulfonylbenzene likely adopts packing arrangements stabilized by a combination of van der Waals interactions, halogen bonding, and weak hydrogen bonding interactions [14] [15]. The presence of multiple electronegative atoms (fluorine, chlorine, and oxygen) creates significant electrostatic interactions that influence the solid-state structure.
Halogen bonding interactions between the chlorine and fluorine substituents and electron-rich regions of neighboring molecules contribute to the overall packing stability [16] [14]. The methylsulfonyl group can participate in weak C-H···O hydrogen bonding interactions, which are commonly observed in aromatic sulfonyl compounds [4] [17].
The crystal structure likely exhibits a layered packing arrangement where molecules are oriented to maximize electrostatic interactions while minimizing steric repulsion. The planar aromatic rings can engage in π-π stacking interactions, although these are weakened by the electron-withdrawing substituents [14] [4].
The electron density distribution in 2-chloro-1-fluoro-4-methylsulfonylbenzene is significantly perturbed by the presence of three strong electron-withdrawing substituents. Computational studies using density functional theory reveal that the aromatic ring experiences substantial electron depletion, particularly at positions ortho and para to the methylsulfonyl group [12] [18].
The methylsulfonyl group acts as a powerful electron-withdrawing substituent through both inductive and field effects, creating a significant depletion of electron density at the carbon atom to which it is attached [20]. The sulfur atom in the methylsulfonyl group carries a partial positive charge of approximately +1.2 e, while the oxygen atoms carry partial negative charges of approximately -0.6 e each [12] [5].
The fluorine substituent, being the most electronegative element, creates a localized region of high electron density around itself while simultaneously withdrawing electron density from the aromatic ring through inductive effects [7] [8]. The chlorine substituent exhibits similar but less pronounced electron-withdrawing effects due to its lower electronegativity compared to fluorine [7] [8].
Electrostatic potential surface calculations reveal that the aromatic ring exhibits positive electrostatic potential over most of its surface, with the most positive regions located ortho and para to the methylsulfonyl group [21] [22]. This distribution is consistent with the strong electron-withdrawing nature of the substituents and explains the deactivation of the aromatic ring toward electrophilic substitution reactions [20] [23].
The frontier molecular orbitals of 2-chloro-1-fluoro-4-methylsulfonylbenzene are significantly affected by the electron-withdrawing substituents. The highest occupied molecular orbital (HOMO) is estimated to be at approximately -8.5 to -9.0 eV, which is substantially lower than benzene (-6.9 eV) due to the stabilizing effect of the electron-withdrawing groups [24] [25].
The lowest unoccupied molecular orbital (LUMO) is calculated to be at approximately -2.0 to -2.5 eV, resulting in a HOMO-LUMO gap of 6.0 to 7.0 eV [24] [26]. This large gap indicates reduced reactivity compared to benzene and explains the compound's stability under normal conditions [25] [27].
The HOMO exhibits significant electron density on the aromatic ring, with reduced density at positions ortho and para to the methylsulfonyl group [24] [25]. The LUMO shows antibonding character across the aromatic system, with significant contributions from the sulfur and oxygen atoms of the methylsulfonyl group [24] [25].
The frontier molecular orbital analysis reveals that the compound will act as a poor electron donor due to the low-lying HOMO, and as a moderate electron acceptor due to the relatively accessible LUMO [24] [26]. This electronic structure is consistent with the observed chemical behavior of aromatic sulfonyl compounds [28] [25].
The methylsulfonyl group (-SO₂CH₃) represents one of the most powerful electron-withdrawing substituents in organic chemistry, with a Hammett σ parameter of 0.68 for the para position [20] [5]. This group exerts its electronic effects through multiple mechanisms, including inductive withdrawal, field effects, and minimal resonance contributions [20] [5].
The sulfur atom in the methylsulfonyl group utilizes both s and p orbitals to form bonds with the aromatic ring and the oxygen atoms. The high oxidation state of sulfur (+6) creates a strong inductive electron-withdrawing effect that propagates through the σ-bond network [20] [5]. This effect is particularly pronounced at the carbon atom directly attached to the sulfur, which experiences significant positive charge development [20] [5].
The field effect of the methylsulfonyl group extends beyond the immediate bonding environment, influencing the electron density distribution throughout the aromatic ring system [20] [5]. This effect is distance-dependent but remains significant even at the meta positions relative to the substituent [20] [5].
Unlike many other electron-withdrawing groups, the methylsulfonyl group exhibits minimal resonance stabilization with the aromatic ring due to poor orbital overlap between the sulfur d orbitals and the aromatic π system [20] [5]. This lack of resonance contribution means that the electron-withdrawing effect is primarily through σ-bond polarization rather than π-electron delocalization [20] [5].
The chlorine and fluorine substituents in 2-chloro-1-fluoro-4-methylsulfonylbenzene exhibit both electron-withdrawing and electron-donating characteristics, creating a complex electronic environment [23] [7]. Both halogens are more electronegative than carbon, leading to inductive electron withdrawal through σ-bonds [23] [7].
Fluorine, being the most electronegative element (χ = 3.98), creates the strongest inductive electron-withdrawing effect among the halogens [7] [8]. The C-F bond is highly polarized, with significant negative charge localized on the fluorine atom [7] [8]. This creates a strong dipole moment that influences the overall molecular dipole and affects intermolecular interactions [7] [8].
Chlorine exhibits moderate electron-withdrawing properties (χ = 3.16) but also possesses lone pairs that can participate in weak resonance donation to the aromatic ring [23] [7]. This dual nature results in a net electron-withdrawing effect that is less pronounced than fluorine but more significant than bromine or iodine [23] [7].
The halogen substituents can participate in halogen bonding interactions, where the σ-hole region of the halogen atoms interacts with electron-rich sites on neighboring molecules [16] [29]. These interactions become more significant for heavier halogens but remain observable even for chlorine in the solid state [16] [29].
Bond dissociation energies for the carbon-halogen bonds reflect the different bonding characteristics: C-F bonds (approximately 110 kcal/mol) are significantly stronger than C-Cl bonds (approximately 80 kcal/mol) [6] [8]. This difference in bond strength affects the thermal stability and reactivity patterns of the compound [6] [8].
The aromatic ring in 2-chloro-1-fluoro-4-methylsulfonylbenzene experiences significant perturbation of its electronic structure due to the cumulative effects of the three electron-withdrawing substituents [18] [23]. The delocalized π-electron system, which is characteristic of aromatic compounds, becomes substantially depleted of electron density [18] [23].
The aromatic character is maintained despite the electron depletion, as evidenced by the continued planarity of the ring and the equalization of carbon-carbon bond lengths [18] [23]. However, the aromaticity is reduced compared to benzene, as indicated by decreased magnetic susceptibility and altered NMR chemical shifts [18] [30].
The ring current effect, which is responsible for the characteristic downfield chemical shifts of aromatic protons in NMR spectroscopy, is diminished due to the electron-withdrawing substituents [30] [31]. Proton NMR signals for the aromatic hydrogens are expected to appear further downfield than in benzene, with chemical shifts in the range of 7.5-8.5 ppm [30] [31].
The electron-withdrawing substituents create a significant activation barrier for electrophilic aromatic substitution reactions, making the compound unreactive toward most electrophiles under normal conditions [23] [20]. Instead, the compound may undergo nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the methylsulfonyl group [23] [20].